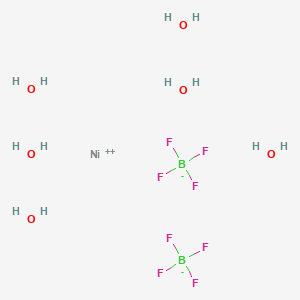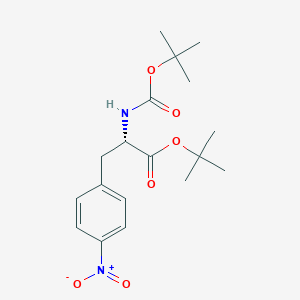
Nickel(II) tetrafluoroborate hexahydrate
Overview
Description
Nickel(II) tetrafluoroborate hexahydrate is a chemical compound with the molecular formula B2F8H12NiO6. It is a blue-green crystalline substance primarily used in electroplating and medical research . The compound consists of nickel ions coordinated with tetrafluoroborate anions and water molecules.
Mechanism of Action
Target of Action
Nickel(II) tetrafluoroborate hexahydrate is primarily used as an electroplating intermediate . It plays a crucial role in the electroplating process, where it serves as a source of nickel ions. These ions interact with the surface of the object being plated, facilitating the deposition of a thin layer of nickel.
Pharmacokinetics
It’s soluble in water , which facilitates its use in aqueous electroplating baths.
Action Environment
The efficacy and stability of this compound in electroplating are influenced by various environmental factors. These include the pH of the solution, the temperature, the applied current density, and the presence of other ions or additives in the electroplating bath. Proper handling and storage are also crucial to prevent exposure to moisture and minimize the risk of skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) tetrafluoroborate hexahydrate can be synthesized by reacting nickel(II) oxide or nickel(II) carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is crystallized out as hexahydrate crystals.
Industrial Production Methods: In industrial settings, the compound is often produced by electrolyzing a solution containing nickel and tetrafluoroboric acid. This method ensures high purity and yield of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel(II) ion is oxidized to nickel(III) or nickel(IV) states.
Reduction: The compound can be reduced back to nickel metal or lower oxidation states using reducing agents like hydrogen gas or sodium borohydride.
Substitution: In substitution reactions, the tetrafluoroborate anions can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions of chloride or sulfate salts.
Major Products:
Oxidation: Nickel(III) or nickel(IV) compounds.
Reduction: Nickel metal or nickel(I) compounds.
Substitution: Nickel chloride or nickel sulfate.
Scientific Research Applications
Nickel(II) tetrafluoroborate hexahydrate is widely used in various scientific research fields:
Chemistry: It is used as an intermediate in electroplating processes and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in cancer therapy due to its ability to interact with DNA.
Comparison with Similar Compounds
Nickel(II) tetrafluoroborate hexahydrate can be compared with other nickel compounds such as:
Nickel(II) chloride hexahydrate: Similar in structure but contains chloride anions instead of tetrafluoroborate.
Nickel(II) sulfate hexahydrate: Contains sulfate anions and is used in similar applications like electroplating.
Nickel(II) perchlorate hexahydrate: Contains perchlorate anions and is used in high-energy applications.
Uniqueness: this compound is unique due to the presence of tetrafluoroborate anions, which provide different reactivity and solubility properties compared to other nickel salts. The tetrafluoroborate anions are less nucleophilic and more weakly coordinating, making the compound suitable for specific catalytic and electroplating applications .
Properties
IUPAC Name |
nickel(2+);ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWGFMAXHCLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8H12NiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166140 | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15684-36-3 | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) tetrafluoroborate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Nickel(II) tetrafluoroborate hexahydrate contribute to the enantioselectivity observed in the hetero-Diels-Alder reaction?
A1: While the paper doesn't delve into the specific mechanistic details, it highlights that this compound works in conjunction with a chiral N,N′-dioxide ligand []. This strongly suggests that the Nickel(II) center acts as a Lewis acid, coordinating with both the ligand and the dienophile. This coordination creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other, leading to high enantioselectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)








![methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate](/img/structure/B105454.png)



